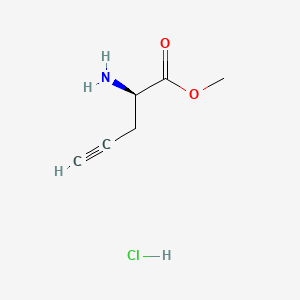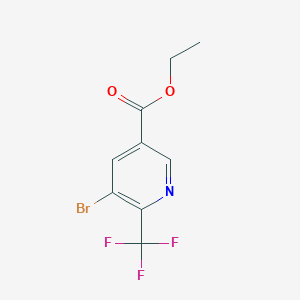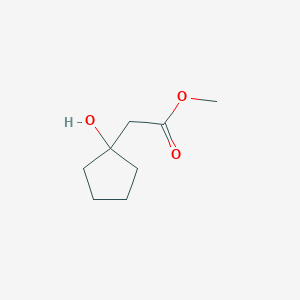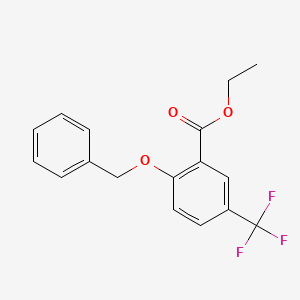
D-Propargylglycine methyl ester hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Propargylglycine methyl ester hydrochloride: is a chemical compound with the molecular formula C6H9NO2Cl . It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a propargyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Propargylglycine methyl ester hydrochloride typically involves the esterification of D-Propargylglycine with methanol in the presence of a catalyst. One common method includes the use of sulfoxide chloride as a reagent. The reaction is carried out by adding methanol and D-Propargylglycine into a reactor, followed by the slow addition of sulfoxide chloride while maintaining the temperature below 55°C. After the addition, the temperature is controlled between 55-65°C, and the mixture is subjected to reflux reaction, vacuum azeotropic distillation, and temperature-controlled cooling crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of D-Propargylglycine methyl ester hydrochloride may involve the use of deep eutectic solvents (DES) as eco-friendly catalysts. DESs are formed by mixing choline chloride with hydrogen bond donors like oxalic acid, glycerol, or urea. These solvents are inexpensive, non-toxic, and biodegradable, making them suitable for sustainable organic synthesis .
Análisis De Reacciones Químicas
Types of Reactions: D-Propargylglycine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-Propargylglycine and methanol.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, resulting in the formation of a carboxylic acid and an alcohol.
Basic Hydrolysis (Saponification): Uses a base like sodium hydroxide to hydrolyze the ester, producing a carboxylate salt and an alcohol.
Major Products Formed:
Hydrolysis Products: D-Propargylglycine and methanol.
Substitution Products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
D-Propargylglycine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of D-Propargylglycine methyl ester hydrochloride involves its interaction with molecular targets and pathways. The propargyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
L-Propargylglycine methyl ester hydrochloride: A stereoisomer with similar chemical properties but different biological activities.
D-Phenylglycine methyl ester hydrochloride: Another glycine derivative with a phenyl group instead of a propargyl group.
Uniqueness: D-Propargylglycine methyl ester hydrochloride is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H10ClNO2 |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
methyl (2R)-2-aminopent-4-ynoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m1./s1 |
Clave InChI |
YTSKPYFAKGFHRE-NUBCRITNSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC#C)N.Cl |
SMILES canónico |
COC(=O)C(CC#C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)

![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)

![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)



![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)



